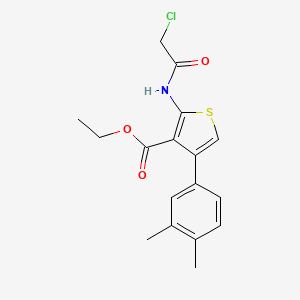

Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Description

Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (molecular formula: C₁₇H₁₈ClNO₃S, molecular weight: 351.85 g/mol) is a thiophene-based derivative characterized by a 2-chloroacetamido group at position 2, a 3,4-dimethylphenyl substituent at position 4, and an ethyl carboxylate ester at position 3 of the thiophene ring . It is commercially available with a purity of ≥95% (MDL: MFCD01917285) and is primarily utilized in research settings for drug discovery and material science applications.

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-4-22-17(21)15-13(9-23-16(15)19-14(20)8-18)12-6-5-10(2)11(3)7-12/h5-7,9H,4,8H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHRXPCQXZXQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C16H16ClNO3S

- Molecular Weight: 337.83 g/mol

- CAS Number: 304863-82-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloroacetamido group enhances its lipophilicity, facilitating cellular uptake and interaction with target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

The compound has shown promising anticancer effects in various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 10.0 |

| A549 | 7.5 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. Results indicated a significant reduction in bacterial viability, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Research : A recent investigation focused on the compound's effects on breast cancer cells (MCF-7). The study revealed that treatment with the compound resulted in increased apoptosis markers and reduced cell proliferation, suggesting its viability as a therapeutic agent in oncology .

Safety and Toxicity

While the compound exhibits significant biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, it has a favorable safety profile; however, further investigations are needed to establish long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

Ethyl 2-(2-Chloroacetamido)-4-(4-Fluorophenyl)thiophene-3-carboxylate

- Molecular Formula: C₁₅H₁₃ClFNO₃S

- Molecular Weight : 341.8 g/mol

- Key Differences : Replaces the 3,4-dimethylphenyl group with a 4-fluorophenyl substituent.

- Implications : The fluorine atom’s electronegativity may enhance metabolic stability compared to the methyl groups in the target compound, though this substitution reduces molecular weight and lipophilicity .

Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)Amino]thiophene-3-carboxylate

- Molecular Formula : C₁₆H₁₂ClN₃O₃S (CAS: 532386-24-6)

- Key Differences: Substitutes the 2-chloroacetamido group with a cyanoacetyl moiety and the 3,4-dimethylphenyl group with a 4-chlorophenyl ring.

- This compound has been studied for its role in synthesizing heterocyclic scaffolds .

Modifications to the Acetamido Side Chain

Ethyl 2-(3-Chloropropanamido)-4-(3,4-Dimethylphenyl)thiophene-3-carboxylate

- Molecular Formula: C₁₇H₁₈ClNO₃S

- Key Differences : Extends the chloro-substituted side chain from acetamido (2 carbons) to propanamido (3 carbons).

- Implications: The longer side chain may influence steric hindrance and binding affinity in biological systems.

Ethyl 2-(2-Cyanoacetamido)-4,5-Dimethylthiophene-3-carboxylate

- Key Differences: Replaces the chloroacetamido group with a cyanoacetamido moiety and adds methyl groups at positions 4 and 5 of the thiophene ring.

- Implications: The cyano group facilitates Knoevenagel condensation reactions, enabling the synthesis of α,β-unsaturated derivatives with reported antioxidant and anti-inflammatory activities. Yields for these derivatives range from 72% to 94% .

Reactivity Comparisons

- Chloroacetamido vs. Cyanoacetamido: The chloroacetamido group in the target compound is more electrophilic than cyanoacetamido, favoring nucleophilic substitutions (e.g., with amines or thiols). In contrast, cyanoacetamido derivatives undergo condensations to form conjugated systems .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions:

- Thiophene Ring Formation : Cyclization of sulfur-containing precursors with dienes to construct the thiophene core .

- Functionalization : Sequential introduction of substituents (e.g., chloroacetamido, 3,4-dimethylphenyl) via electrophilic substitution or coupling reactions. For example, chloroacetylation of an amino-thiophene intermediate under controlled conditions .

- Esterification : Ethyl ester groups are introduced via carboxylate activation or direct alkylation . Key parameters include solvent polarity (e.g., toluene for Knoevenagel condensations), catalysts (e.g., piperidine/acetic acid), and temperature control (reflux conditions) to optimize yields (72–94%) .

Q. Which spectroscopic and analytical methods validate the structure and purity of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of esters at ~1700 cm⁻¹, N-H stretches of amides at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions on the thiophene ring (e.g., methylphenyl protons at δ 2.2–2.5 ppm, ethyl ester signals at δ 1.3–4.3 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 338 for C₁₆H₁₆ClNO₃S) .

- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products and enhance yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions in condensations .

- Catalyst Screening : Piperidine/acetic acid systems enhance Knoevenagel reaction rates and selectivity .

- Temperature Gradients : Stepwise heating (e.g., 80°C for cyclization, 110°C for acylations) reduces decomposition .

- Purification : Recrystallization with alcohols (ethanol/methanol) removes unreacted starting materials .

Q. What structural modifications could enhance the compound’s bioactivity, and how are they assessed?

- Substituent Engineering :

- Electron-Withdrawing Groups (e.g., nitro, cyano) increase electrophilicity for nucleophilic targets .

- Aromatic Modifications : 3,4-Dimethylphenyl enhances lipophilicity, potentially improving membrane permeability .

- Activity Testing :

- In vitro assays : Antioxidant (DPPH radical scavenging) and anti-inflammatory (COX-2 inhibition) protocols .

- Structure-Activity Relationships (SAR) : Compare analogs (e.g., ethyl vs. methyl esters, substituted phenyl groups) to identify critical pharmacophores .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Standardized Assays : Use validated protocols (e.g., consistent cell lines, IC₅₀ calculations) to reduce variability .

- By-Product Analysis : HPLC-MS identifies impurities (e.g., hydrolyzed esters) that may skew activity results .

- Computational Modeling : Docking studies (e.g., AutoDock) predict binding affinities to targets like JNK enzymes, reconciling discrepancies between in vitro and in vivo data .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (H335) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Key Research Gaps

- Mechanistic Studies : Limited data on specific biological targets (e.g., enzyme inhibition kinetics) .

- Toxicology : Acute toxicity profiles (LD₅₀) and ecotoxicological impacts require further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.